Bienvenue dans la boutique en ligne BenchChem!

Distigmine

Detrusor underactivity Urinary bladder contractility Cholinesterase inhibition duration

Select Distigmine for sustained cholinergic potentiation (>12 h post-dose) in detrusor underactivity and bladder contractility models. Its 65–69 h half-life—20× longer than pyridostigmine—enables once-daily/alternate-day dosing, while equipotent AChE/BuChE inhibition and direct muscarinic receptor agonism (Ki ratio >10) provide a dual mechanism and bladder-selective pharmacodynamics unmatched by shorter-acting carbamates. Not for myasthenia gravis protocols.

Molecular Formula C22H32N4O4+2
Molecular Weight 416.5 g/mol
CAS No. 17299-00-2
Cat. No. B1199959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistigmine
CAS17299-00-2
Synonymsdistigmine
distigmine bromide
hexamarium
pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide
Ubretid
Molecular FormulaC22H32N4O4+2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C
InChIInChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2
InChIKeyAHZBEVXBKNYXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Distigmine (CAS 17299-00-2): Long-Acting Cholinesterase Inhibitor for Detrusor Underactivity and Niche Neuromuscular Applications


Distigmine is a bis-quaternary carbamate reversible cholinesterase inhibitor structurally characterized by two 1-methylpyridinium moieties linked via a hexamethylene bis(carbamate) bridge [1]. Unlike monomeric carbamates (e.g., neostigmine, pyridostigmine), distigmine demonstrates equipotent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibits direct agonist-site binding to muscarinic receptors, contributing to its unique pharmacodynamic profile [2]. Its clinical utility is concentrated in detrusor underactivity and postoperative urinary retention, with limited application in myasthenia gravis due to prolonged drug accumulation and elevated cholinergic crisis risk relative to first-line alternatives [3].

Why Distigmine Cannot Be Simply Substituted with Pyridostigmine, Neostigmine, or Ambenonium


Cholinesterase inhibitors within the carbamate class exhibit profound pharmacodynamic and pharmacokinetic divergence despite overlapping AChE inhibition mechanisms. Distigmine's bis-quaternary structure confers an elimination half-life of approximately 65–69 hours—approximately 20-fold longer than pyridostigmine (3–4 hours) and neostigmine (1–2 hours)—which fundamentally alters dosing frequency, accumulation risk, and therapeutic window [1]. Furthermore, distigmine demonstrates 10-fold preferential agonist-site muscarinic receptor binding (Ki [³H]NMS / Ki [³H]oxotremorine-M ratio >10) that is not replicated by neostigmine or donepezil, producing bladder-selective pharmacodynamics not observed with shorter-acting analogs [2]. Substitution with pyridostigmine or neostigmine in detrusor underactivity would result in inadequate duration of bladder contractility enhancement and absence of direct receptor-mediated effects, while substitution with distigmine in myasthenia gravis introduces a 5-fold greater cholinergic crisis risk due to prolonged accumulation relative to pyridostigmine [3].

Quantitative Differentiation of Distigmine from Comparator Cholinesterase Inhibitors: Evidence-Based Procurement Guide


Sustained Potentiation of Detrusor Contraction at 12 Hours Post-Washout vs. 3 Hours for Neostigmine, Pyridostigmine, and Ambenonium

In guinea pig detrusor smooth muscle preparations, distigmine (10⁻⁶ M) produced sustained potentiation of acetylcholine-induced contraction that remained significant 12 hours after washout, whereas the potentiating effects of neostigmine, pyridostigmine, and ambenonium at equivalent concentrations were sustained only until 3 hours post-washout [1]. ChE activity in distigmine-treated tissues remained inhibited beyond 12 hours post-washout, while ChE activity in comparator-treated tissues recovered to more than 75% of baseline by 4 hours after washout [1]. The dissociation rate constant (k) for comparators approached 0.50 h⁻¹, whereas the k value for distigmine could not be determined due to negligible dissociation over the 12-hour observation period [1].

Detrusor underactivity Urinary bladder contractility Cholinesterase inhibition duration

Preferential Muscarinic Agonist-Site Binding: Ki Ratio >10 vs. Neostigmine and Donepezil

In radioreceptor binding assays using rat bladder, submaxillary gland, and cerebral cortex tissues, distigmine displayed significantly higher affinity for [³H]oxotremorine-M-labeled agonist sites than for [³H]NMS-labeled antagonist sites, with a Ki ratio ([³H]NMS Ki / [³H]oxotremorine-M Ki) greater than 10 [1]. In contrast, neostigmine and donepezil showed no preferential agonist-site binding in the same assay systems [1]. Additionally, the inhibitory effect of distigmine on blood AChE activity was significantly weaker than that of neostigmine, indicating that distigmine's therapeutic effects in detrusor underactivity derive substantially from direct receptor interactions rather than pure AChE inhibition [1]. Repeated oral administration of distigmine (10 mg/kg/day for 2 weeks) caused a significant decrease in Bmax for [³H]NMS binding in rat bladder (downregulation of muscarinic receptors) but not in cerebral cortex, demonstrating bladder-selective pharmacodynamic adaptation [1].

Muscarinic receptor binding Agonist-site selectivity Detrusor pharmacology

Elimination Half-Life of 65–69 Hours vs. 3–4 Hours for Pyridostigmine and 1–2 Hours for Neostigmine

Following intravenous administration in healthy volunteers, distigmine exhibits an elimination half-life (t½β) of 60–70 hours, with the terminal half-life extending to approximately 69 hours [1]. In contrast, pyridostigmine has a reported elimination half-life of approximately 3–4 hours, and neostigmine approximately 1–2 hours [2]. The mean absorption time (MAT) after oral administration is 10 hours, contributing to prolonged systemic exposure [1]. Oral bioavailability is 4.65% following a single dose, with 88% of the orally administered dose recovered in feces (unabsorbed) vs. 6.5% in urine [1]. This contrasts with pyridostigmine, which has oral bioavailability of approximately 10–20% but a much shorter half-life, resulting in fundamentally different dosing regimens (multiple times daily vs. once daily or alternate-day for distigmine) [2].

Pharmacokinetics Elimination half-life Drug accumulation

Cholinergic Crisis Risk: Accumulation-Driven Adverse Event Profile Distinct from Pyridostigmine and Neostigmine

Distigmine carries a greater risk of causing cholinergic crisis than neostigmine or pyridostigmine due to accumulation of the drug being more likely with its extended half-life [1]. This safety signal has resulted in distigmine being rarely used for myasthenia gravis, unlike pyridostigmine and neostigmine which are first-line agents [1]. In a randomized phase I study of 24 healthy subjects, repeated distigmine administration did not lead to cumulation of AChE inhibition per se, but the extended systemic residence time (t½β = 60–70 hours) creates a prolonged window of vulnerability to cholinergic excess if dosing errors occur [2]. The oral tablet bioavailability in this study was 2.2 ± 1.1% (mean ± STD), indicating that systemic exposure is low but sustained [2]. In contrast, pyridostigmine's shorter half-life (3–4 hours) permits multiple daily dosing without accumulation-driven crisis risk, making it the preferred agent for myasthenia gravis [1].

Safety pharmacology Cholinergic crisis Adverse event profiling

Clinical Efficacy in Detrusor Underactivity: Residual Volume Reduction with 5 mg TID Protocol

In a clinical study of 27 patients (11 men, 16 women) with urodynamically confirmed poor detrusor function, treatment with distigmine bromide 5 mg three times daily for 4 weeks resulted in statistically significant reduction of residual volume and percent residual volume, obviating the need for intermittent self-catheterization in 11 of 27 patients (41%) [1]. Maximum flow rate and detrusor pressure at maximum flow increased, although these changes did not reach statistical significance [1]. The drug was generally well tolerated [1]. In a separate Japanese study of patients with persistent urination difficulty due to detrusor underactivity despite α1-blocker therapy, add-on therapy with distigmine 5 mg daily showed early efficacy and good safety, with the combination of α1-blocker plus distigmine demonstrating superior effectiveness to monotherapy [2]. No comparable detrusor underactivity efficacy data exist for pyridostigmine or neostigmine, as these agents are not indicated or studied for this condition.

Detrusor underactivity Urodynamics Clinical outcomes

Distigmine (CAS 17299-00-2): Evidence-Supported Research and Industrial Application Scenarios


Urological Pharmacology Research: Detrusor Underactivity Models Requiring Sustained Cholinesterase Inhibition

Researchers investigating detrusor underactivity should select distigmine when the experimental protocol requires sustained potentiation of acetylcholine-induced bladder contraction beyond 4 hours post-administration. Direct head-to-head evidence demonstrates that distigmine maintains significant contractility enhancement at 12 hours post-washout, whereas neostigmine, pyridostigmine, and ambenonium lose effect by 3 hours [1]. Additionally, distigmine's direct muscarinic agonist-site binding (Ki ratio >10) provides a dual mechanism (AChE inhibition plus receptor agonism) not available with comparator agents [2]. Procure distigmine for in vivo detrusor underactivity models, ex vivo organ bath studies of bladder contractility, and protocols requiring once-daily or alternate-day dosing regimens. Do not select pyridostigmine or neostigmine for these applications, as their shorter duration of action would require continuous infusion or excessively frequent dosing to achieve comparable pharmacodynamic coverage.

Clinical Protocol Development for Postoperative Urinary Retention and Neurogenic Bladder

Clinical researchers developing protocols for postoperative urinary retention or neurogenic bladder with detrusor underactivity should select distigmine as the cholinesterase inhibitor of choice. Clinical evidence demonstrates that distigmine 5 mg TID for 4 weeks significantly reduces residual volume and eliminates the need for intermittent self-catheterization in 41% of patients [1]. The combination of distigmine 5 mg daily with α1-blockers shows superior efficacy to monotherapy in persistent voiding difficulty [2]. The 65-hour half-life supports once-daily or alternate-day dosing, improving patient adherence relative to agents requiring multiple daily doses [3]. Note that distigmine's accumulation-driven cholinergic crisis risk necessitates protocolized monitoring; this safety profile contraindicates its use in myasthenia gravis protocols, where pyridostigmine remains the evidence-based standard [4].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Ultra-Long Half-Life Carbamate Inhibitors

Investigators conducting PK-PD modeling of carbamate cholinesterase inhibitors should procure distigmine as the prototypical ultra-long-acting agent for comparative analysis. Its elimination half-life of 65–69 hours provides a 20-fold differentiation from pyridostigmine (3–4 hours) and 30–65-fold differentiation from neostigmine (1–2 hours), enabling robust modeling of accumulation kinetics and duration-of-effect relationships [1]. The oral bioavailability of 4.65% and mean absorption time of 10 hours provide additional parameters for developing oral absorption models with prolonged input functions [1]. Distigmine's equipotent inhibition of both AChE and BuChE contrasts with pyridostigmine's preferential AChE inhibition, offering a tool for studying the differential contributions of AChE vs. BuChE inhibition to central vs. peripheral cholinergic effects [2].

Muscarinic Receptor Pharmacology: Agonist-Site Binding Studies

Researchers studying muscarinic receptor agonist-site pharmacology should select distigmine as a unique tool compound among carbamate cholinesterase inhibitors. Radioreceptor binding assays demonstrate that distigmine exhibits >10-fold preferential binding to [³H]oxotremorine-M-labeled agonist sites relative to [³H]NMS-labeled antagonist sites, a property not shared by neostigmine or donepezil [1]. This agonist-site selectivity, combined with competitive binding characteristics and the ability to induce bladder-selective muscarinic receptor downregulation upon repeated administration, makes distigmine valuable for investigating tissue-specific muscarinic receptor regulation mechanisms [1]. Procure distigmine for receptor binding displacement studies, receptor downregulation protocols in bladder tissue, and investigations of functional selectivity at muscarinic receptor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Distigmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.